2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,3-dichloro-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2/c14-8-3-1-2-7(10(8)15)12(21)17-6-9-18-19-11-13(22)16-4-5-20(9)11/h1-5H,6H2,(H,16,22)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQFRWOWXFHTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyrazine Ring: The triazolopyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrazine carboxylic acids under acidic or basic conditions.
Introduction of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction, where the triazolopyrazine intermediate is reacted with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Hydroxylation: The hydroxyl group is introduced through a selective hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the dichloro groups or to convert the amide to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium thiolate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives, including 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide. The compound's activity has been evaluated against various Gram-positive and Gram-negative bacteria.
Case Studies:
- Antimicrobial Screening : In vitro studies demonstrated that triazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. For instance, similar compounds showed minimum inhibitory concentrations (MIC) ranging from 31.2 µg/ml to 125 µg/ml against resistant strains .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or inhibition of key enzymatic pathways critical for bacterial survival .
Other Pharmacological Properties
Beyond antibacterial activity, triazole derivatives have been explored for their potential antifungal and antiviral properties. Studies suggest that modifications to the triazole ring can enhance bioactivity across various pathogens .
Applications in Medicine
The unique structure of 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide positions it as a candidate for further development in:
- Antibiotic Development : Given the rising resistance to conventional antibiotics, this compound could serve as a lead for new antibacterial agents.
- Pharmaceutical Formulations : Its solubility and stability may allow for incorporation into various dosage forms aimed at targeted delivery systems.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Core Heterocycle Modifications
- 3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine (): This analogue replaces the 8-hydroxy group with chlorine. The synthesis involves chlorination steps under milder conditions, yielding 75–80% purity .
- 8-Amino-1,2,4-triazolo[4,3-a]pyrazin-3-one derivatives (): Substitution at position 8 with an amino group and an oxo group at position 3 alters electronic properties. These derivatives exhibit adenosine receptor (A1/A2A) antagonism, suggesting that the target compound’s hydroxy group may confer distinct receptor-binding profiles .
| Feature | Target Compound | 3,8-Dichloro Analogue | 8-Amino-3-oxo Derivative |
|---|---|---|---|
| Position 8 Substituent | Hydroxy | Chloro | Amino |
| Position 3 Substituent | Methyl-linked benzamide | Chloro | Oxo |
| Key Pharmacological Role | Not reported | Intermediate for further derivatization | Adenosine receptor antagonism |
Benzamide Substituent Variations
- N-((8-Hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (): Replaces the dichlorobenzamide with a phenyl-1,2,3-triazole-carboxamide.
Antioxidant-Conjugated Derivatives () :
Compounds like 16 feature bulky tert-butyl-hydroxyl groups on the benzamide, enhancing antioxidant activity. The dichloro substituents in the target compound may prioritize electrophilic interactions over radical scavenging .
Pharmacological and Industrial Relevance
- Industrial Applications: Patent data (–7) highlights triazolopyrazine derivatives in drug development, particularly for sulfonamide and cyclopropane-containing therapeutics. The dichloro and hydroxy groups in the target compound may offer patentable novelty in solubility or toxicity profiles .
Biological Activity
2,3-Dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the current knowledge regarding its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is . The compound features a dichlorobenzamide moiety linked to an 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazine structure. This unique configuration is thought to contribute to its biological activity.
Research indicates that compounds containing triazole and benzamide structures often exhibit diverse pharmacological effects. The proposed mechanisms include:
- Anticancer Activity : Similar triazole derivatives have shown potential in inhibiting cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the triazole ring is associated with antimicrobial activity against a range of pathogens.
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of specific enzymes like carbonic anhydrase and cholinesterase.
Anticancer Activity
A study evaluated the cytotoxic effects of various triazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide exhibited significant cytotoxicity. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 1.06 ± 0.16 |
| Compound B | A549 (Lung Cancer) | 1.23 ± 0.18 |
| Compound C | HeLa (Cervical Cancer) | 2.73 ± 0.33 |
These values suggest that similar compounds may exhibit potent anticancer properties through mechanisms such as apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
In vitro studies have demonstrated that triazole-containing compounds possess significant antibacterial properties. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/ml) |
|---|---|
| Staphylococcus aureus | 3.9 - 31.5 |
This suggests that 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide may also exhibit similar antimicrobial activities .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives akin to our compound of interest. Notably:
- Synthesis and Evaluation : A series of triazolo-pyrimidine derivatives were synthesized and tested for their inhibitory effects on c-Met kinase in various cancer cell lines. The most promising compounds exhibited IC50 values comparable to established drugs .
- Structure-Activity Relationship (SAR) : The SAR studies highlight that modifications in the triazole ring significantly influence the biological activity of the compounds. For instance, hydroxyl substitutions often enhance anticancer activity .
Q & A
Q. What are the standard synthetic routes for preparing 2,3-dichloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide?
The core structure involves coupling a triazolopyrazine scaffold with substituted benzamide. A typical procedure includes:
- Step 1: Synthesis of the triazolopyrazine intermediate via cyclization of aminotriazoles with aldehydes or ketones under reflux in ethanol or dioxane, often catalyzed by glacial acetic acid or triethylamine .
- Step 2: Benzamide coupling using EDCI·HCl and HOBt in anhydrous DMF, followed by purification via recrystallization or column chromatography .
- Key reagents: Phosphorus oxychloride (for chlorination), EDCI·HCl (for amide bond formation), and DIPEA (as a base) .
Q. How is the compound characterized structurally?
Structural validation relies on:
- 1H-NMR: Peaks at δ 1.44–1.45 ppm (tert-butyl groups), δ 7.3–8.6 ppm (aromatic protons), and δ 3.66–3.67 ppm (methoxy groups) confirm substituents .
- IR spectroscopy: Bands at ~1716 cm⁻¹ (C=O stretch) and ~3296 cm⁻¹ (N-H stretch) verify the amide and hydroxy groups .
- Elemental analysis: Matches calculated values for C, H, N, and Cl (e.g., C26H29ClN4O2) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the triazolopyrazine core with substituted benzamides?
- Solvent choice: Anhydrous DMF enhances solubility of polar intermediates, while dioxane improves reaction rates for less polar substrates .
- Catalyst ratio: A 1:1:1 molar ratio of EDCI·HCl, HOBt, and DIPEA minimizes racemization and side reactions .
- Temperature control: Heating at 60°C for 18 hours balances reaction completion with decomposition risks .
Q. How to resolve contradictions in spectral data for structurally similar derivatives?
- 2D NMR (COSY, HSQC): Differentiates overlapping aromatic proton signals in crowded regions (e.g., δ 7.6–8.1 ppm) .
- X-ray crystallography: Resolves ambiguities in regiochemistry, such as distinguishing 8-hydroxy vs. 8-chloro substituents .
- High-resolution mass spectrometry (HRMS): Confirms molecular ion peaks with <2 ppm error .
Q. What strategies mitigate byproduct formation during chlorination steps?
- Phosphorus oxychloride (POCl3): Use excess POCl3 (5–10 equiv.) under reflux to ensure complete conversion of hydroxy to chloro groups .
- Quenching protocol: Gradual addition to ice-cold water prevents exothermic side reactions .
- TLC monitoring: Hexane/ethyl acetate (3:1) identifies unreacted starting material .
Q. How to design biological assays to evaluate adenosine receptor binding affinity?
- Radioligand displacement assays: Use [³H]CCPA for A1 receptors and [³H]ZM241385 for A2A receptors, with IC50 values calculated via nonlinear regression .
- Functional assays: Measure cAMP accumulation in HEK293 cells transfected with human A1/A2A receptors .
- SAR analysis: Correlate substituent effects (e.g., tert-butyl vs. methoxy groups) with binding potency .
Data Analysis and Reproducibility
Q. How to address discrepancies in reported reaction times for triazolopyrazine cyclization?
- Controlled variables: Reaction time varies with electron-withdrawing/donating substituents. For example, 8-hydroxy derivatives require 24–48 hours due to steric hindrance , while chloro-substituted analogs complete in 4–6 hours .
- Microwave-assisted synthesis: Reduces time to 1–2 hours with comparable yields .
Q. What analytical methods validate purity for in vivo studies?
- HPLC-UV/HRMS: Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .
- Residual solvent analysis: GC-MS detects traces of DMF or dioxane (<10 ppm) .
Methodological Innovations
Q. Can computational modeling predict binding modes with adenosine receptors?
- Docking studies (AutoDock Vina): Simulate interactions with key residues (e.g., His264 in A2A receptors) .
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
